![molecular formula C15H13Cl2NO4S B2915846 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 1214003-69-6](/img/structure/B2915846.png)
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid
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Description
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid (CP-SAPA) is a widely studied synthetic organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in the synthesis of other compounds, as well as a tool for studying biochemical and physiological effects.
Scientific Research Applications
I have conducted a search on the scientific research applications of sulfonamide derivatives, which may be relevant to 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid. Below are potential applications categorized into separate sections:
Antiviral Activity
Sulfonamide compounds have been studied for their potential inhibitory activity against viruses, including SARS-CoV-2. The presence of a sulfonamide group may improve the inhibitory activity of certain derivatives .
Synthesis of Novel Compounds
Sulfonamides can be used as precursors in the synthesis of novel compounds with potential biological activities. For example, a novel sulfonamide compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan .
Biological Effects
Sulfonamide derivatives have been reviewed for their biological effects, which include a range of activities from antimicrobial to antiviral properties .
Catalysis
In chemical synthesis, sulfonamides can be used as ligands in catalytic processes, offering advantages such as easy removal after the reaction .
Development of Antiulcer Agents
Amino acid-derived sulfonamides have been developed as potent antiulcer agents, showing effectiveness in reducing ulceration .
properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-5-10(6-8-11)9-13(15(19)20)18-23(21,22)14-4-2-1-3-12(14)17/h1-8,13,18H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGVOCNDFEBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid |
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